Cholestane-3,5,6-triol: A Comprehensive Technical Guide on its History, Discovery, and Biological Significance
Cholestane-3,5,6-triol: A Comprehensive Technical Guide on its History, Discovery, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholestane-3,5,6-triol, an oxidized derivative of cholesterol, has emerged from relative obscurity to become a molecule of significant interest in various fields of biomedical research. Initially identified as a product of cholesterol metabolism, its potent biological activities, including neuroprotection and anti-cancer effects, have garnered considerable attention. This technical guide provides an in-depth overview of the history, discovery, and key biological functions of Cholestane-3,5,6-triol. It details the seminal moments in its isolation and synthesis, compiles its physicochemical and biological activity data into structured tables, and provides detailed experimental protocols for its study. Furthermore, this guide visualizes the core signaling pathways and experimental workflows associated with Cholestane-3,5,6-triol, offering a comprehensive resource for researchers and professionals in drug development.
History and Discovery
The story of Cholestane-3,5,6-triol begins in the early 1940s with investigations into the metabolism of steroids.
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Initial Isolation: In 1943, G. A. D. Haslewood reported the isolation of a trihydroxylated derivative of cholestane (B1235564) from ox liver extracts. This was one of the earliest encounters with what would later be identified as a member of the Cholestane-3,5,6-triol family.
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First Chemical Synthesis: A significant milestone in the study of this molecule was its first chemical synthesis, achieved in 1949 by Louis F. Fieser and Srinivasa Rajagopalan. Their work provided a method for obtaining the compound in a laboratory setting, paving the way for more detailed investigations into its properties and biological activities.
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A Metabolite of Cholesterol: It was later established that Cholestane-3,5,6-triol is a naturally occurring metabolite of cholesterol in mammals. The metabolic pathway involves the epoxidation of the 5,6-double bond of cholesterol to form cholesterol-5,6-epoxide, which is subsequently hydrated by the enzyme cholesterol-5,6-epoxide hydrolase to yield Cholestane-3β,5α,6β-triol. This particular stereoisomer is the most extensively studied and is often referred to simply as "the triol."
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of Cholestane-3β,5α,6β-triol are crucial for its identification and characterization.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₄₈O₃ | --INVALID-LINK-- |
| Molecular Weight | 420.67 g/mol | --INVALID-LINK-- |
| Melting Point | 230-232 °C | Steraloids Inc. |
| Appearance | White Solid | ChemicalBook |
| Optical Rotation | -0.3° (EtOH) | Steraloids Inc. |
| CAS Number | 1253-84-5 | --INVALID-LINK-- |
Spectroscopic Data:
| Spectroscopy | Data Highlights | Reference |
| ¹H NMR | Spectra available in public databases. | --INVALID-LINK-- |
| ¹³C NMR | Spectra available in public databases. | --INVALID-LINK-- |
| Mass Spectrometry | GC-MS data available. | --INVALID-LINK-- |
| IR Spectroscopy | FTIR spectra available. | --INVALID-LINK-- |
Biological Activities and Signaling Pathways
Cholestane-3,5,6-triol exhibits a range of biological activities, primarily focusing on neuroprotection and anti-cancer effects.
Neuroprotective Effects
Cholestane-3β,5α,6β-triol has been identified as an endogenous neuroprotectant.[1] It has shown efficacy in protecting neurons from excitotoxicity and ischemic injury.[2][3]
Signaling Pathways:
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NMDA Receptor Antagonism: One of the primary mechanisms of its neuroprotective action is the negative modulation of N-methyl-D-aspartate (NMDA) receptors.[1][2][3] Overstimulation of these receptors is a key factor in neuronal death in various neurological disorders.[1][2][3] Cholestane-3β,5α,6β-triol directly binds to NMDA receptors, reducing glutamate-induced calcium influx and subsequent neuronal damage.[1]
References
- 1. Cholestane-3β, 5α, 6β-triol inhibits acid-sensing ion channels and reduces acidosis-mediated ischemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The major cholesterol metabolite cholestane-3β,5α,6β-triol functions as an endogenous neuroprotectant - PubMed [pubmed.ncbi.nlm.nih.gov]
